molecular formula C19H18N4O4S B11616822 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide

Cat. No.: B11616822
M. Wt: 398.4 g/mol
InChI Key: GUSNFKWSVZOYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide is a synthetic acetamide derivative featuring a sulfamoyl-linked pyrimidine moiety and a p-tolyloxy substituent. Its structure comprises:

  • Acetamide core: Provides hydrogen-bonding capacity via the amide group.
  • Pyrimidin-2-yl group: A heterocyclic aromatic system that may participate in π-stacking or enzyme inhibition.
  • p-Tolyloxy group (p-methylphenoxy): Introduces lipophilicity and steric bulk, influencing solubility and membrane permeability.

This compound is hypothesized to have pharmacological applications, particularly in antimicrobial or enzyme-targeted therapies, based on structural analogs like acetylsulfadiazine ().

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H18N4O4S/c1-14-3-7-16(8-4-14)27-13-18(24)22-15-5-9-17(10-6-15)28(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)

InChI Key

GUSNFKWSVZOYDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

  • The synthetic route for Acetylsulfadiazine involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 2-chloropyrimidine.
  • The reaction proceeds under mild conditions, typically in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Industrial production methods may vary, but the key steps involve sulfonamide substitution and pyrimidine ring closure.
  • Chemical Reactions Analysis

    • Acetylsulfadiazine can undergo various reactions, including:

        Oxidation: It can be oxidized to form its corresponding sulfone.

        Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

        Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
  • Scientific Research Applications

    Anticancer Activity

    One of the primary applications of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide is in cancer therapy. Research has shown that compounds with similar structures can inhibit cell proliferation by targeting specific kinases involved in cancer progression.

    Case Studies

    • A study demonstrated that related pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. These compounds were found to induce apoptosis and inhibit key signaling pathways such as CDK4 and CDK6, which are crucial for cell cycle regulation .
    • Another investigation focused on the synthesis and evaluation of pyrimidine-based compounds, revealing their potential as effective agents against acute myeloid leukemia. The compounds were tested on MV4-11 cells, showing promising results in reducing cell viability and inducing apoptosis at low micromolar concentrations .

    Inhibition of Protein Kinases

    This compound has been identified as a modulator of protein kinase activity. This property is particularly relevant in the context of diseases characterized by dysregulated kinase activity, such as various cancers.

    Antimicrobial Properties

    Emerging research suggests that compounds similar to this compound may also possess antimicrobial properties. The sulfonamide moiety is known for its antibacterial activity, which could extend to antifungal or antiviral applications.

    Research Findings

    Studies have indicated that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains, indicating a potential for development into novel antimicrobial agents .

    Modulation of Nuclear Receptors

    Another significant application lies in the modulation of nuclear receptors involved in metabolic disorders. Compounds that interact with liver X receptors (LXRs) and farnesoid X receptors (FXRs) are being investigated for their roles in lipid metabolism and glucose homeostasis.

    Potential Benefits

    By modulating these receptors, this compound could contribute to therapeutic strategies aimed at treating conditions such as hyperlipidemia and diabetes .

    Mechanism of Action

    • Acetylsulfadiazine inhibits bacterial growth by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis.
    • By disrupting folate production, it interferes with nucleic acid synthesis, ultimately inhibiting bacterial replication.
  • Comparison with Similar Compounds

    Key Structural Differences :

    • Lacks the p-tolyloxy group; instead, it has an acetyl group attached to the phenyl ring.
    • Simpler substituent profile reduces steric hindrance.

    Functional Implications :

    • Bioactivity: Acetylsulfadiazine is a known antibacterial agent (), suggesting the target compound’s p-tolyloxy group may modulate antimicrobial potency or spectrum.
    • Solubility : The acetyl group may improve aqueous solubility compared to the hydrophobic p-tolyloxy substituent.
    Property Target Compound Acetylsulfadiazine
    Molecular Weight ~404.42 (estimated) 292.31 ()
    Key Substituents p-Tolyloxy Acetyl
    LogP (Predicted) Higher (due to p-tolyloxy) Lower
    Pharmacological Use Hypothesized antimicrobial Confirmed antibacterial ()

    N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide

    Key Structural Differences :

    • Pyrimidine substitution : 4,6-Dimethyl groups instead of unsubstituted pyrimidine.
    • Phenoxy position: o-Tolyloxy (ortho-methyl) vs. p-tolyloxy (para-methyl).

    Functional Implications :

    • Electronic Effects : Methyl groups on pyrimidine enhance electron density, possibly altering π-π interactions.
    Property Target Compound 4,6-Dimethyl-o-tolyloxy Analog
    Pyrimidine Substitution None 4,6-Dimethyl ()
    Phenoxy Position Para Ortho
    Molecular Weight ~404.42 426.49 ()

    N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide

    Key Structural Differences :

    • Pyrimidine substitution : 2,6-Dimethyl at position 4 vs. unsubstituted pyrimidin-2-yl.
    • Phenoxy group: 4-Propanoylphenoxy introduces a ketone functionality.

    Functional Implications :

    • Hydrogen Bonding : The ketone group may form additional hydrogen bonds, enhancing target binding.
    • Metabolism: Propanoyl could undergo enzymatic oxidation, affecting metabolic stability.
    Property Target Compound 2,6-Dimethyl-Propanoyl Analog
    Pyrimidine Substitution None 2,6-Dimethyl ()
    Phenoxy Group p-Tolyloxy 4-Propanoylphenoxy
    Molecular Weight ~404.42 452.52 ()

    2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

    Key Structural Differences :

    • Linkage : Sulfanyl (S-) instead of sulfamoyl (SO₂NH).
    • Pyrimidine substitution : 4-Hydroxy-6-methyl groups.

    Functional Implications :

    • Binding Interactions : Sulfanyl lacks the hydrogen-bonding capacity of sulfamoyl, reducing target affinity.
    Property Target Compound Sulfanyl-Hydroxy Analog
    Linkage Type Sulfamoyl (SO₂NH) Sulfanyl (S-) ()
    Pyrimidine Substitution None 4-Hydroxy-6-methyl
    Molecular Weight ~404.42 367.42 ()

    Data Tables

    Comparative Table of Key Analogs

    Compound Molecular Weight Key Substituents Pharmacological Note Evidence Source
    Target Compound ~404.42 p-Tolyloxy, Pyrimidin-2-yl Hypothesized antimicrobial N/A
    Acetylsulfadiazine 292.31 Acetyl, Pyrimidin-2-yl Antibacterial
    4,6-Dimethyl-o-tolyloxy Analog 426.49 o-Tolyloxy, 4,6-Dimethylpyrimidine Reduced steric accessibility
    2,6-Dimethyl-Propanoyl Analog 452.52 4-Propanoylphenoxy, 2,6-Dimethylpyrimidine Enhanced hydrogen bonding
    Sulfanyl-Hydroxy Analog 367.42 Sulfanyl, 4-Hydroxy-6-methylpyrimidine Lower target affinity

    Biological Activity

    N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide, also known by its CAS number 452350-49-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 398.44 g/mol. The compound features a pyrimidine ring linked to a sulfamoyl group, which is significant for its interaction with biological targets.

    The biological activity of this compound appears to be primarily associated with its ability to inhibit specific enzymes and receptors involved in various cellular processes. The presence of the pyrimidinylsulfamoyl moiety suggests potential interactions with sulfonamide-sensitive targets, which are crucial in antimicrobial activity and enzyme inhibition.

    Antimicrobial Activity

    Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bactericidal effects against a range of pathogens.

    Anticancer Activity

    Recent studies have explored the anticancer potential of compounds containing the pyrimidine and sulfamoyl groups. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

    Case Studies

    • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of several sulfamoyl compounds found that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established sulfa drugs .
    • Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
    • Enzyme Inhibition : Another study focused on the compound's ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in cancer treatment .

    Data Table

    Biological ActivityAssay TypeConcentration RangeResult
    AntimicrobialMIC Assay1 - 32 µg/mLEffective against Gram-positive bacteria
    AnticancerCell Viability Assay10 - 50 µMSignificant reduction in cell viability
    Enzyme InhibitionCarbonic Anhydrase Inhibition1 - 100 µMDose-dependent inhibition observed

    Q & A

    Q. What are the optimal reaction conditions for synthesizing N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide?

    The synthesis involves multi-step organic reactions, including condensation of pyrimidin-2-ylsulfamoyl phenylamine with 2-p-tolyloxy-acetyl chloride. Key parameters include:

    • Temperature control : Reactions typically proceed at 60–80°C to avoid side-product formation .
    • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their polarity and solubility properties .
    • Catalysts : Triethylamine (TEA) is used to neutralize HCl byproducts during acyl chloride coupling . Post-synthesis, recrystallization in methanol improves purity (>95%) .

    Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

    • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
    • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 463.3 for C19_{19}H18_{18}N4_4O4_4S) .
    • IR spectroscopy : Stretching vibrations for sulfonamide (1320–1350 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) groups confirm functional groups .

    Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

    • Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 7.4) to determine working concentrations .
    • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) using HPLC to monitor decomposition .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

    • Functional group substitution : Systematically replace the p-tolyloxy group with halogenated or electron-withdrawing substituents (e.g., 4-fluorophenoxy) to modulate lipophilicity and binding affinity .
    • In vitro assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) and cytotoxicity profiles against cancer cell lines .
    • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins like cyclooxygenase-2 (COX-2) .

    Q. What methodologies resolve contradictions in reported biological activity data across studies?

    • Meta-analysis : Compare datasets from independent studies (e.g., enzyme inhibition vs. cellular assays) to identify assay-specific biases .
    • Dose-response validation : Replicate conflicting experiments using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
    • Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .

    Q. How can crystallographic data refine the compound’s 3D structure and inform drug design?

    • X-ray diffraction : Employ SHELX software for structure solution and refinement. Key steps include:
    • Data collection at 100 K to minimize thermal motion artifacts .
    • Hydrogen-bonding analysis (Graph Set Notation) to identify stabilizing interactions (e.g., N–H···O between sulfamoyl and acetamide groups) .
      • Electron density maps : Resolve ambiguities in torsional angles of the pyrimidinylsulfamoyl moiety .

    Q. What strategies mitigate synthetic challenges in scaling up this compound?

    • Flow chemistry : Implement continuous reactors for hazardous steps (e.g., acyl chloride formation) to improve safety and yield .
    • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly solvent options .
    • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity formation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.